molecular formula C20H22FN5O3S B2714439 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-55-2

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2714439
CAS No.: 872854-55-2
M. Wt: 431.49
InChI Key: BUKOZLDHEGKRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . It has a molecular formula of C20H22FN5O3S and a molecular weight of 431.49.


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One such method involves the treatment of 3-((4-amino-2-methylpyrimidin-5-yl)-methyl)-5-substituted-1,3,4-thiadiazol-3-ium salts with diethyl benzoyl phosphonate, followed by treating the formed intermediates with a base .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a dimethyl group, a morpholinoethylthio group, and a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione group.


Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-d]pyrimidines are diverse. For instance, the nucleophilic addition of hydroxyl amine to the cyano function of tetraoxo-1,4,5,6,7,8-hexahydro-pyrimido[5,4-d]pyrimidine in a mixture of ethanol/water containing potassium carbonate yields an intermediate, which is cyclized by the reaction with picolinic acid by heating in DMF containing catalytic CDI .

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives exhibit significant biological activities, including larvicidal activity against various larvae. For instance, the synthesis of pyrimidine linked with morpholinophenyl derivatives has shown notable larvicidal effects, highlighting the potential of pyrimidine compounds in developing pest control agents (Gorle et al., 2016).

Molecular Structure Analysis

The crystal structure analysis of pyrimidine derivatives provides insights into their molecular interactions and potential applications in material science. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed diverse molecular and crystal structures, offering valuable information for the design of novel compounds with specific properties (Trilleras et al., 2009).

Photophysical Properties and Sensing Applications

Pyrimidine derivatives are also explored for their photophysical properties and potential applications in sensing. The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated solid-state fluorescence emission and positive solvatochromism, making them suitable candidates for colorimetric pH sensors and logic gates (Yan et al., 2017).

Synthesis of Novel Compounds

The exploration of pyrimidine derivatives in the synthesis of novel compounds is a significant area of research. For instance, the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine has contributed to the development of compounds with potential biological and material applications (Karimian et al., 2017).

Anticancer and Antibacterial Activity

Pyrimidine derivatives have shown promising results in the fight against cancer and bacterial infections. The synthesis and evaluation of pyrano[2,3-d]pyrimidinone carbonitrile derivatives have demonstrated significant antibacterial and anticancer activities, highlighting the therapeutic potential of pyrimidine compounds (Aremu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is stated that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

7-(3-fluorophenyl)-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-24-17-15(19(27)25(2)20(24)28)18(30-11-8-26-6-9-29-10-7-26)23-16(22-17)13-4-3-5-14(21)12-13/h3-5,12H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOZLDHEGKRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCCN4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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